N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a trifluoromethoxy group, and a sulfonamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the trifluoromethoxy group and the sulfonamide moiety. Common reagents used in these steps include indole derivatives, trifluoromethoxy reagents, and sulfonamide precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The trifluoromethoxy group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE include other indole derivatives, trifluoromethoxy-substituted compounds, and sulfonamide-containing molecules. Examples include:
- N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Uniqueness
What sets N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the sulfonamide moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C21H23F3N2O3S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H23F3N2O3S/c1-13(2)15-4-7-17(8-5-15)30(27,28)25-11-10-18-14(3)26-20-9-6-16(12-19(18)20)29-21(22,23)24/h4-9,12-13,25-26H,10-11H2,1-3H3 |
InChI Key |
JUXVPVYYVZWMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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